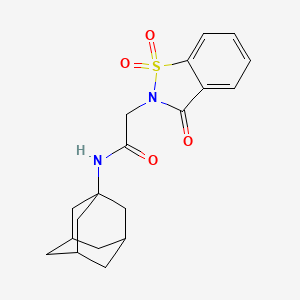![molecular formula C14H6F4N6S B14941879 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941879.png)
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate.
Cyclization to Form the Triazole Ring: The intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Formation of the Thiadiazole Ring: The triazole intermediate is further reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling with Pyrazine: The final step involves coupling the triazole-thiadiazole intermediate with 2-chloropyrazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the nitrogens in the triazole ring, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under varying conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of new agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound can modulate various cellular pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl hydrazine
Uniqueness
6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of fluorinated aromatic rings and heterocyclic structures, which confer distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and materials science, where such properties are crucial for the development of new drugs and advanced materials.
Propriétés
Formule moléculaire |
C14H6F4N6S |
|---|---|
Poids moléculaire |
366.30 g/mol |
Nom IUPAC |
6-[2-fluoro-5-(trifluoromethyl)phenyl]-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6F4N6S/c15-9-2-1-7(14(16,17)18)5-8(9)12-23-24-11(21-22-13(24)25-12)10-6-19-3-4-20-10/h1-6H |
Clé InChI |
GYHWSYXQAZQKKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)
![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)

![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
![4,6-dimethyl-N-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B14941858.png)
![6-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941861.png)
![7-[2-(benzyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14941864.png)
![Ethyl 2-(4-bromo-2-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}phenoxy)acetate](/img/structure/B14941865.png)

